Bis(methoxydimethylylsilyl)M-carborane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(methoxydimethylylsilyl)M-carborane is a chemical compound with the molecular formula C8H28B10O2Si2 and a molecular weight of 320.59 g/mol . It is a colorless to pale yellow oily liquid with low vapor pressure and good solubility . This compound is stable under normal conditions but may react with strong oxidizing agents . This compound is primarily used as a chemical intermediate in the synthesis of various organosilicon compounds .

Mécanisme D'action

Target of Action

BIS(METHOXYDIMETHYLYLSILYL)M-CARBORANE, also known as MFCD28346271, is primarily used as a chemical intermediate . It is involved in the synthesis of various organosilicon compounds . The primary targets of this compound are therefore the reactants in these synthesis reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. While the exact mode of action may vary depending on the specific synthesis reaction, it generally involves the formation of new bonds and the breaking of existing ones .

Biochemical Pathways

The compound is involved in the synthesis of various organosilicon compounds, which can be used in the creation of a wide range of products, including heterocyclic compounds, catalysts, and organometallic complexes . The exact biochemical pathways affected would depend on the specific synthesis reactions being carried out.

Result of Action

The result of the compound’s action is the synthesis of various organosilicon compounds . These compounds can have a wide range of applications, from the creation of heterocyclic compounds to the production of catalysts and organometallic complexes .

Méthodes De Préparation

The synthesis of Bis(methoxydimethylylsilyl)M-carborane typically involves the reaction of methoxydimethylsilane with carborane derivatives . The specific synthetic routes and reaction conditions can vary, but generally, the process requires a controlled environment with precise temperature and pressure settings . Industrial production methods may involve large-scale reactors and specialized equipment to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Bis(methoxydimethylylsilyl)M-carborane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carborane oxides, while reduction reactions can produce carborane hydrides .

Applications De Recherche Scientifique

Bis(methoxydimethylylsilyl)M-carborane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, catalysts, and metal-organic complexes . In biology and medicine, carborane derivatives are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment . Additionally, this compound is used in the development of advanced materials and coatings in the industrial sector .

Comparaison Avec Des Composés Similaires

Bis(methoxydimethylylsilyl)M-carborane can be compared with other carborane derivatives, such as ortho-carborane and meta-carborane . While all these compounds share a similar boron-rich cage structure, this compound is unique due to its methoxydimethylsilyl functional groups, which impart distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in specific applications, such as the synthesis of specialized organosilicon compounds and advanced materials .

Activité Biologique

Bis(methoxydimethylylsilyl)M-carborane is a unique compound that has garnered attention for its potential biological applications, particularly in the fields of antibacterial and anticancer therapies. Carboranes, known for their stability and unique structural properties, have been incorporated into various medicinal chemistry frameworks to enhance biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial properties against Mycobacterium tuberculosis (Mtb) and its effects on cancer cell lines.

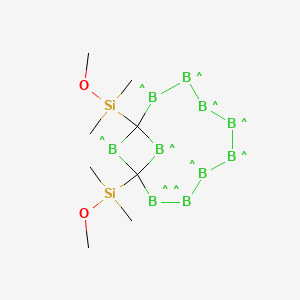

Chemical Structure and Properties

This compound consists of a carborane core modified with methoxydimethylsilyl groups. This modification enhances its solubility and interaction with biological targets. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of carborane derivatives, particularly against drug-resistant strains of Mtb. The incorporation of carborane clusters into bis-substituted cyclam derivatives has resulted in compounds with significant antibacterial activity.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds featuring carborane clusters demonstrated MIC values as low as 0.64 μM against the virulent Mtb strain H37Rv, indicating potent antibacterial activity .

- Mechanism of Action : The enhanced activity is believed to stem from the steric bulk of the carborane moiety, which may facilitate interactions with bacterial targets through dihydrogen bonding with amino acid residues .

Antitumor Activity

The antitumor potential of this compound has been explored through various in vitro assays.

Toxicity Assays:

- Cell Lines Tested : Research utilized several human cell lines, including BJ-5ta (fibroblasts), DU 145 (prostate carcinoma), MDA-MB-231 (breast carcinoma), SK-Mel-28 (melanoma), and U87 MG (glioblastoma).

- Results : The compound exhibited moderate toxicity levels. For instance, at a concentration of 1.0 mg/mL, there was a 29% decrease in cell viability in BJ-5ta fibroblasts . In U87 MG cells, boron accumulation reached up to 7 µg B/10^6 cells, significantly higher than traditional boron neutron capture therapy (BNCT) agents .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and toxicity profiles of this compound compared to other related compounds:

| Compound | MIC (μM) | Toxicity (Cell Line) | Boron Accumulation (µg B/10^6 cells) |

|---|---|---|---|

| This compound | <1 | BJ-5ta: 29% @ 1.0 mg/mL | Up to 7 |

| Cisplatin | N/A | Positive Control | N/A |

| Folic Acid Conjugate 3a | N/A | BJ-5ta: 24% @ 1.0 mg/mL | N/A |

| Folic Acid Conjugate 3b | N/A | BJ-5ta: 12% @ 0.50 mg/mL | N/A |

Case Studies

In a study examining the efficacy of carborane-containing compounds against Mtb, researchers found that modifying cyclam derivatives with carboranes led to a marked increase in bioactivity compared to non-carborane counterparts. This highlights the potential for designing new therapeutic agents that leverage carborane structures for enhanced efficacy against resistant bacterial strains .

Propriétés

InChI |

InChI=1S/C8H18B10O2Si2/c1-19-21(3,4)7-9-8(10-7,22(5,6)20-2)12-14-16-18-17-15-13-11-7/h1-6H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEDUOUWVSTNLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]C([B]2)([B][B][B]1)[Si](C)(C)OC)[Si](C)(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18B10O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17631-41-3 |

Source

|

| Record name | 1,7-Dicarbadodecaborane(12), 1,7-bis(methoxydimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,7-bis(methoxydimethylsilyl)-1,7-dicarbadodecaborane(12) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.